molecular formula C11H15BrN2O3 B13691025 tert-Butyl (6-bromo-4-methoxypyridin-2-yl)carbamate

tert-Butyl (6-bromo-4-methoxypyridin-2-yl)carbamate

Cat. No.: B13691025
M. Wt: 303.15 g/mol
InChI Key: JRRWUAUELXWCAC-UHFFFAOYSA-N
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Description

tert-Butyl (6-bromo-4-methoxypyridin-2-yl)carbamate: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 4th position, and a carbamate group attached to the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-bromo-4-methoxypyridin-2-yl)carbamate typically involves the following steps:

    Methoxylation: The methoxy group can be introduced at the 4th position through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom at the 6th position can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Oxidized forms of the compound with altered functional groups.

    Reduction Products: Reduced forms with different oxidation states.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: tert-Butyl (6-bromo-4-methoxypyridin-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of the process.

Biology and Medicine:

    Drug Development: The compound is explored for its potential pharmacological properties and as a building block in drug synthesis.

    Biological Studies: It is used in studies to understand the interaction of pyridine derivatives with biological systems.

Industry:

    Material Science: The compound is investigated for its potential use in the development of new materials with specific properties.

    Agriculture: It can be used in the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of tert-Butyl (6-bromo-4-methoxypyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in determining the compound’s reactivity and binding affinity. The carbamate group can undergo hydrolysis, releasing active intermediates that interact with biological targets. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
  • tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
  • tert-Butyl (4-iodo-5-methoxypyridin-3-yl)methylcarbamate

Comparison:

  • Structural Differences: The position and type of substituents on the pyridine ring vary among these compounds, leading to differences in their chemical properties and reactivity.
  • Unique Features: tert-Butyl (6-bromo-4-methoxypyridin-2-yl)carbamate is unique due to the specific arrangement of the bromine, methoxy, and carbamate groups, which confer distinct reactivity and potential applications.
  • Applications: While similar compounds may share some applications, the unique structure of this compound makes it particularly suitable for specific research and industrial purposes.

Properties

Molecular Formula

C11H15BrN2O3

Molecular Weight

303.15 g/mol

IUPAC Name

tert-butyl N-(6-bromo-4-methoxypyridin-2-yl)carbamate

InChI

InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(15)14-9-6-7(16-4)5-8(12)13-9/h5-6H,1-4H3,(H,13,14,15)

InChI Key

JRRWUAUELXWCAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CC(=C1)OC)Br

Origin of Product

United States

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